molecular formula C16H15FN2O2 B5022528 4-fluoro-N-(1-phenylethylcarbamoyl)benzamide

4-fluoro-N-(1-phenylethylcarbamoyl)benzamide

Cat. No.: B5022528
M. Wt: 286.30 g/mol
InChI Key: RMLBSIRZKFOEDU-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-phenylethylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a fluorine atom on the benzamide ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-phenylethylcarbamoyl)benzamide typically involves the condensation of 4-fluorobenzoic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-phenylethylcarbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-phenylethylcarbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzamide: Similar structure but lacks the 1-phenylethylcarbamoyl group.

    N-phenylethylbenzamide: Similar structure but lacks the fluorine atom.

    4-chloro-N-(1-phenylethylcarbamoyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-fluoro-N-(1-phenylethylcarbamoyl)benzamide is unique due to the presence of both the fluorine atom and the 1-phenylethylcarbamoyl group. The fluorine atom can significantly enhance the compound’s chemical stability and biological activity, while the 1-phenylethylcarbamoyl group can improve its solubility and bioavailability .

Properties

IUPAC Name

4-fluoro-N-(1-phenylethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11(12-5-3-2-4-6-12)18-16(21)19-15(20)13-7-9-14(17)10-8-13/h2-11H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLBSIRZKFOEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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